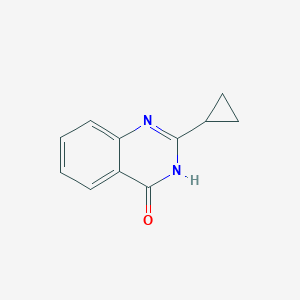

2-cyclopropylquinazolin-4(3H)-one

Description

BenchChem offers high-quality 2-cyclopropylquinazolin-4(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-cyclopropylquinazolin-4(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-cyclopropyl-3H-quinazolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O/c14-11-8-3-1-2-4-9(8)12-10(13-11)7-5-6-7/h1-4,7H,5-6H2,(H,12,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YXPNOKUONQBBIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NC3=CC=CC=C3C(=O)N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Synthesis and characterization of 2-cyclopropylquinazolin-4(3H)-one

An In-depth Technical Guide to the Synthesis and Characterization of 2-cyclopropylquinazolin-4(3H)-one

Authored by a Senior Application Scientist

Introduction: The Quinazolinone Scaffold in Modern Drug Discovery

The quinazolinone core is a privileged heterocyclic scaffold that forms the structural basis for a multitude of biologically active compounds.[1][2] Its rigid, planar structure and capacity for diverse substitutions at the 2- and 3-positions have made it a cornerstone in medicinal chemistry.[3] Derivatives of quinazolin-4(3H)-one are known to exhibit a wide range of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and antihypertensive properties.[1][4][5][6][7]

This guide focuses on a specific, high-interest analogue: 2-cyclopropylquinazolin-4(3H)-one . The incorporation of a cyclopropyl group is a common strategy in drug design to enhance metabolic stability, improve potency, and modulate lipophilicity. This document provides a comprehensive, field-proven guide for the synthesis and rigorous characterization of this compound, intended for researchers, chemists, and professionals in drug development. We will delve into the causal logic behind the synthetic strategy, provide detailed, self-validating protocols, and present a full spectroscopic profile of the target molecule.

Part 1: Synthetic Strategy and Retrosynthetic Analysis

A robust synthetic plan begins with a logical deconstruction of the target molecule. The structure of 2-cyclopropylquinazolin-4(3H)-one suggests a convergent synthesis, where two key precursors are prepared separately and then combined in a final cyclocondensation step.

The primary disconnection points are the C-N and C=N bonds within the heterocyclic ring, leading back to two commercially available or readily synthesizable starting materials: 2-aminobenzamide (anthranilamide) and an activated form of cyclopropanecarboxylic acid, namely cyclopropanecarbonyl chloride .

Sources

- 1. jocpr.com [jocpr.com]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. researchgate.net [researchgate.net]

- 4. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 7. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

The Biological Frontier of 2-Cyclopropylquinazolin-4(3H)-one: A Technical Guide for Drug Discovery Professionals

Introduction: The Quinazolinone Scaffold and the Promise of the Cyclopropyl Moiety

The quinazolinone core is a privileged scaffold in medicinal chemistry, renowned for its versatile biological activities. This heterocyclic system is a common feature in numerous approved drugs and clinical candidates, demonstrating a wide range of therapeutic potential, including anticancer, antimicrobial, and anti-inflammatory properties. The biological activity of quinazolinone derivatives can be finely tuned by substitutions at various positions of the ring system. The introduction of a cyclopropyl group at the 2-position of the quinazolin-4(3H)-one core is of particular interest. The cyclopropyl ring, with its unique conformational rigidity and electronic properties, can significantly influence the binding affinity of the molecule to its biological targets, potentially enhancing potency and selectivity while improving metabolic stability. This guide provides an in-depth technical overview of the biological activities associated with 2-cyclopropylquinazolin-4(3H)-one and its derivatives, offering insights for researchers and drug development professionals.

Synthetic Strategies: Accessing the 2-Cyclopropylquinazolin-4(3H)-one Core

The synthesis of 2-substituted quinazolin-4(3H)-ones can be achieved through several established synthetic routes. A common and effective method involves the condensation of an anthranilamide derivative with a suitable cyclopropyl-containing electrophile. A representative synthetic approach is outlined below, adapted from methodologies reported for analogous 2-substituted quinazolinones.

Experimental Protocol: Synthesis of 2-Substituted Quinazolinones

A versatile method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves a multi-step sequence starting from a suitably substituted benzoic acid. For the synthesis of derivatives bearing a cyclopropyl functionality, a key intermediate would be a cyclopropyl-containing building block that can be incorporated into the quinazolinone scaffold.

Step 1: Formation of the Benzoxazinone Intermediate A substituted anthranilic acid is reacted with an acyl chloride (e.g., cyclopropanecarbonyl chloride) to form a 2-cyclopropyl-4H-3,1-benzoxazin-4-one intermediate.

Step 2: Amination and Cyclization The benzoxazinone intermediate is then reacted with an amine, which can be ammonia or a primary amine, leading to the opening of the oxazinone ring followed by cyclization to the desired 2-cyclopropylquinazolin-4(3H)-one.

Diagram of the Synthetic Workflow

Caption: General synthetic route to 2-cyclopropylquinazolin-4(3H)-one.

Biological Activities: A Multifaceted Pharmacological Profile

While specific biological data for 2-cyclopropylquinazolin-4(3H)-one is emerging, the broader class of 2-substituted quinazolinones has been extensively studied, revealing a spectrum of pharmacological activities. The introduction of a cyclopropyl moiety is anticipated to modulate these activiti

An In-depth Technical Guide to the Spectroscopic Characterization of 2-cyclopropylquinazolin-4(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for 2-cyclopropylquinazolin-4(3H)-one, a heterocyclic scaffold of significant interest in medicinal chemistry. As quinazolinone derivatives exhibit a wide range of biological activities, including anticancer, anti-inflammatory, and anticonvulsant properties, a thorough understanding of their structural features through spectroscopic analysis is paramount for the rational design of novel therapeutic agents.[1][2][3][4] This document will delve into the mass spectrometry, infrared spectroscopy, and nuclear magnetic resonance spectroscopy data, offering insights into the experimental choices and data interpretation.

Molecular Structure and Physicochemical Properties

2-cyclopropylquinazolin-4(3H)-one belongs to the quinazolinone class of heterocyclic compounds, characterized by a bicyclic structure formed by the fusion of a benzene ring and a pyrimidinone ring. The presence of a cyclopropyl group at the 2-position introduces specific conformational constraints and electronic effects that influence its spectroscopic signature.

| Property | Value |

| Molecular Formula | C₁₁H₁₀N₂O |

| Molecular Weight | 186.21 g/mol |

| CAS Number | 1445-77-8 |

| Appearance | Expected to be a solid at room temperature |

Mass Spectrometry (MS)

Mass spectrometry is a cornerstone technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Expected Fragmentation Pattern

The electron ionization (EI) mass spectrum of 2-cyclopropylquinazolin-4(3H)-one is anticipated to show a prominent molecular ion peak (M⁺) at m/z 186. The fragmentation is likely to proceed through several key pathways, primarily involving the cleavage of the cyclopropyl ring and fragmentation of the quinazolinone core.

A plausible fragmentation pathway involves the loss of an ethylene molecule (C₂H₄) from the cyclopropyl group, leading to a fragment ion at m/z 158. Subsequent fragmentation of the quinazolinone ring could involve the loss of CO and N₂. High-resolution mass spectrometry (HRMS) is crucial for confirming the elemental composition of the molecular ion and its fragments.[5][6]

Diagram: Proposed Mass Spectrometry Fragmentation Pathway of 2-cyclopropylquinazolin-4(3H)-one

Caption: Proposed EI mass spectrometry fragmentation of 2-cyclopropylquinazolin-4(3H)-one.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Preparation: Dissolve a small amount of 2-cyclopropylquinazolin-4(3H)-one in a volatile organic solvent such as methanol or dichloromethane.

-

Instrumentation: Utilize a high-resolution mass spectrometer equipped with an electron ionization source.

-

Data Acquisition:

-

Introduce the sample into the ion source.

-

Set the electron energy to 70 eV.

-

Scan a mass range of m/z 50-500.

-

-

Data Analysis: Identify the molecular ion peak and major fragment ions. Utilize HRMS data to confirm the elemental composition of the observed ions.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of 2-cyclopropylquinazolin-4(3H)-one will be characterized by absorptions corresponding to the vibrations of its key functional groups.

Expected IR Absorptions

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| ~3200-3000 | N-H stretching | Amide (in solid state) |

| ~3100-3000 | C-H stretching | Aromatic and cyclopropyl C-H |

| ~1680 | C=O stretching | Amide carbonyl |

| ~1620 | C=N stretching | Imine |

| ~1600, ~1480 | C=C stretching | Aromatic ring |

The presence of a strong absorption band around 1680 cm⁻¹ is a key indicator of the amide carbonyl group in the quinazolinone ring.[5] The N-H stretching vibration is expected in the region of 3200-3000 cm⁻¹, which may be broad due to hydrogen bonding in the solid state.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR Spectroscopy

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum, typically scanning from 4000 to 400 cm⁻¹.

-

-

Data Analysis: Identify the characteristic absorption bands and assign them to the corresponding functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of a molecule. The ¹H and ¹³C NMR spectra of 2-cyclopropylquinazolin-4(3H)-one will provide definitive evidence for its structure.

Expected ¹H NMR Spectral Data (in DMSO-d₆)

The proton NMR spectrum will show distinct signals for the aromatic protons, the N-H proton, and the cyclopropyl protons.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~12.5 | br s | 1H | N-H |

| ~8.1 | d | 1H | H-5 |

| ~7.8 | t | 1H | H-7 |

| ~7.7 | d | 1H | H-8 |

| ~7.5 | t | 1H | H-6 |

| ~2.2 | m | 1H | Cyclopropyl CH |

| ~1.1 | m | 4H | Cyclopropyl CH₂ |

The aromatic protons (H-5, H-6, H-7, H-8) will appear in the downfield region (7.5-8.1 ppm) with characteristic splitting patterns. The N-H proton is expected to be a broad singlet at a very downfield chemical shift (~12.5 ppm) due to hydrogen bonding and the acidic nature of the proton.[7][8] The cyclopropyl protons will appear in the upfield region.

Expected ¹³C NMR Spectral Data (in DMSO-d₆)

The carbon NMR spectrum will show signals for all 11 carbon atoms in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~162 | C=O (C-4) |

| ~155 | C=N (C-2) |

| ~148 | C-8a |

| ~134 | C-7 |

| ~127 | C-5 |

| ~126 | C-6 |

| ~121 | C-4a |

| ~120 | C-8 |

| ~15 | Cyclopropyl CH |

| ~8 | Cyclopropyl CH₂ |

The carbonyl carbon (C-4) is expected to be the most downfield signal.[5] The carbons of the aromatic ring will resonate in the 120-150 ppm range. The cyclopropyl carbons will be found in the upfield region of the spectrum.

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-cyclopropylquinazolin-4(3H)-one in about 0.6 mL of a deuterated solvent (e.g., DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum.

-

Acquire a ¹³C NMR spectrum.

-

Consider performing 2D NMR experiments such as COSY and HSQC for unambiguous assignment of all proton and carbon signals.

-

-

Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shifts to the residual solvent peak.[7]

Diagram: Spectroscopic Analysis Workflow

Sources

- 1. Expeditious Synthesis and Spectroscopic Characterization of 2-Methyl-3-Substituted-Quinazolin-4(3H)-one Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 2. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. mdpi.com [mdpi.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

An In-Depth Technical Guide to the In Vitro Anticancer Evaluation of 2-Cyclopropylquinazolin-4(3H)-one

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The quinazolinone scaffold is a cornerstone in medicinal chemistry, recognized for its broad spectrum of pharmacological activities, including significant potential in oncology.[1] This guide provides a comprehensive technical framework for the in vitro evaluation of a specific analogue, 2-cyclopropylquinazolin-4(3H)-one, as a prospective anticancer agent. While direct extensive literature on this precise molecule is emerging, this document synthesizes established methodologies and mechanistic insights from closely related 2-substituted quinazolin-4(3H)-ones to propose a rigorous investigational workflow. We will detail the rationale behind experimental choices, provide step-by-step protocols for key assays, and discuss the interpretation of potential outcomes. The core of this investigation focuses on assessing cytotoxicity, elucidating the mechanism of cell death, and identifying potential molecular targets and signaling pathways.

Introduction: The Quinazolinone Scaffold in Oncology

Quinazolin-4(3H)-ones are a class of fused heterocyclic compounds that have garnered significant attention in drug discovery due to their diverse biological activities.[2][3] In the realm of oncology, numerous derivatives have been developed, with some progressing to clinical use.[1] The therapeutic efficacy of these compounds often stems from their ability to interfere with critical cellular processes that drive cancer progression, such as cell proliferation, survival, and angiogenesis.[4][5]

The mechanism of action for many quinazolinone derivatives involves the inhibition of protein kinases, which are crucial regulators of cell signaling pathways.[6][7] Notably, epidermal growth factor receptor (EGFR) and vascular endothelial growth factor receptor (VEGFR) are frequent targets, and their inhibition can lead to the suppression of tumor growth.[4][8] Furthermore, many quinazolinones have been shown to induce programmed cell death (apoptosis) and cause cell cycle arrest, often at the G2/M phase, thereby preventing cancer cell replication.[5][9]

The subject of this guide, 2-cyclopropylquinazolin-4(3H)-one, represents an intriguing yet underexplored analogue. The introduction of a cyclopropyl group at the 2-position is a strategic medicinal chemistry modification. This small, strained ring can influence the molecule's conformation, metabolic stability, and binding affinity to target proteins. While specific data on this compound is limited, a 2023 study by Karelou et al. on related 2-substituted quinazolinones noted that a cyclopropylamino substitution, when compared to a dimethylamino substitution, had a discernible impact on cytotoxic activity, suggesting the importance of substitutions at this position in modulating biological effect.[10] This guide, therefore, outlines a comprehensive in vitro strategy to systematically characterize the anticancer potential of 2-cyclopropylquinazolin-4(3H)-one.

Synthesis of 2-Cyclopropylquinazolin-4(3H)-one

A common and effective method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide with an appropriate aldehyde.[11] For the synthesis of 2-cyclopropylquinazolin-4(3H)-one, cyclopropanecarboxaldehyde would be the required starting material.

Proposed Synthetic Pathway

Caption: Proposed synthesis of 2-cyclopropylquinazolin-4(3H)-one.

In Vitro Anticancer Evaluation Workflow

The following workflow provides a systematic approach to characterizing the anticancer activity of 2-cyclopropylquinazolin-4(3H)-one.

Caption: A systematic workflow for in vitro anticancer evaluation.

Cytotoxicity Assessment: The MTT Assay

The initial step in evaluating a potential anticancer compound is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method for assessing cell viability.[12]

Principle

In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals.[12] The amount of formazan produced is proportional to the number of living cells, which can be quantified by measuring the absorbance at a specific wavelength.

Experimental Protocol: MTT Assay

-

Cell Seeding: Plate cancer cells (e.g., MCF-7, A549, HCT116) in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.

-

Compound Treatment: Treat the cells with a range of concentrations of 2-cyclopropylquinazolin-4(3H)-one and a vehicle control (e.g., DMSO). Incubate for a specified period, typically 48 or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to generate a dose-response curve and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

Illustrative Data Presentation

The following table presents hypothetical IC50 values for 2-cyclopropylquinazolin-4(3H)-one against various cancer cell lines, based on reported activities of other 2-substituted quinazolinones.

| Cell Line | Cancer Type | Hypothetical IC50 (µM) |

| MCF-7 | Breast Adenocarcinoma | 5.2 |

| A549 | Lung Carcinoma | 8.9 |

| HCT116 | Colon Carcinoma | 6.5 |

| HepG2 | Hepatocellular Carcinoma | 4.8 |

| PC-3 | Prostate Cancer | 10.3 |

Elucidating the Mechanism of Cell Death: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is established, the next critical step is to understand how the compound induces cell death. For many quinazolinone derivatives, this involves the induction of apoptosis and/or arrest of the cell cycle.[5][9]

Apoptosis Detection by Annexin V/Propidium Iodide (PI) Staining

This flow cytometry-based assay is a standard method for detecting apoptosis.

In the early stages of apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these apoptotic cells. Propidium Iodide (PI) is a fluorescent dye that intercalates with DNA but cannot cross the intact membrane of live or early apoptotic cells. Therefore, it stains late apoptotic and necrotic cells.

-

Cell Treatment: Treat cancer cells with 2-cyclopropylquinazolin-4(3H)-one at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Harvesting: Collect both adherent and floating cells and wash with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer and add FITC-conjugated Annexin V and PI.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. The results will differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.

Cell Cycle Analysis by Propidium Iodide (PI) Staining

This assay determines the distribution of cells in different phases of the cell cycle.

PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. Flow cytometry can then distinguish between cells in the G0/G1 (2n DNA), S (between 2n and 4n DNA), and G2/M (4n DNA) phases of the cell cycle.

-

Cell Treatment: Treat cancer cells with 2-cyclopropylquinazolin-4(3H)-one at its IC50 concentration for 24, 48, and 72 hours.

-

Cell Fixation: Harvest the cells and fix them in ice-cold 70% ethanol to permeabilize the cell membrane.

-

Staining: Treat the cells with RNase A to remove RNA and then stain with a PI solution.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle. An accumulation of cells in a particular phase suggests cell cycle arrest.

Investigating Molecular Targets: Signaling Pathway Analysis

To delve deeper into the mechanism of action, it is essential to investigate the effect of 2-cyclopropylquinazolin-4(3H)-one on key signaling pathways implicated in cancer. Western blotting is a powerful technique for this purpose.[13]

Principle

Western blotting allows for the detection and semi-quantification of specific proteins in a cell lysate. By using antibodies that recognize total proteins and their phosphorylated (activated) forms, it is possible to assess the impact of a compound on signaling pathway activation.

Proposed Signaling Pathways for Investigation

Based on the known activities of related quinazolinones, the following pathways are of high interest:

-

PI3K/Akt/mTOR Pathway: Crucial for cell survival and proliferation.

-

MAPK/ERK Pathway: Regulates cell growth and differentiation.

-

Apoptosis-Related Proteins: Including the Bcl-2 family (Bcl-2, Bax) and caspases (caspase-3, caspase-9, PARP).

Caption: Key signaling pathways potentially modulated by quinazolinones.

Experimental Protocol: Western Blotting

-

Protein Extraction: Treat cells with 2-cyclopropylquinazolin-4(3H)-one for various time points. Lyse the cells to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading.

-

Gel Electrophoresis: Separate the proteins by size using SDS-PAGE.

-

Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

-

Blocking: Block the membrane to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (e.g., anti-Akt, anti-phospho-Akt, anti-caspase-3).

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody that binds to the primary antibody.

-

Detection: Add a chemiluminescent substrate and visualize the protein bands using an imaging system.

-

Analysis: Analyze the band intensities to determine changes in protein expression and phosphorylation levels.

Conclusion and Future Directions

This guide provides a robust and scientifically grounded framework for the initial in vitro evaluation of 2-cyclopropylquinazolin-4(3H)-one as a potential anticancer agent. By systematically assessing its cytotoxicity, elucidating its effects on apoptosis and the cell cycle, and investigating its impact on key cancer-related signaling pathways, researchers can build a comprehensive profile of its biological activity. Positive and compelling data from these in vitro studies would provide a strong rationale for advancing this compound to more complex preclinical models, including 3D cell cultures, and eventually, in vivo efficacy studies. The exploration of novel quinazolinone derivatives like 2-cyclopropylquinazolin-4(3H)-one remains a promising avenue in the ongoing search for more effective and targeted cancer therapies.

References

-

Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

El-Adl, K., et al. (2020). Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors. Drug Design, Development and Therapy, 14, 4931–4948. [Link]

-

Tawfik, O. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1840-1853. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5539. [Link]

-

Al-Ostoot, F. H., et al. (2023). Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities. Biomedicine & Pharmacotherapy, 165, 115169. [Link]

-

de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega, 9(31), 34882–34894. [Link]

-

Science.gov. (n.d.). lines ic50 values: Topics by Science.gov. Retrieved from [Link]

-

Lee, J. H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6265. [Link]

-

de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

-

Litherland, G. J., et al. (2018). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Advances, 8(52), 29631-29643. [Link]

-

Lee, J. H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6265. [Link]

-

Ionescu, M. A., et al. (2024). New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies. Molecules, 29(1), 220. [Link]

-

Karelou, M., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Shi, D., et al. (2023). Quinazolinones as Potential Anticancer Agents: Synthesis and Action Mechanisms. Biomolecules, 13(10), 1464. [Link]

-

de Oliveira, R. B., et al. (2024). Synthesis and Evaluation of 2-Substituted Quinazolin-4(3H)-ones as Potential Antileukemic Agents. ACS Omega. [Link]

-

Al-Suhaimi, E. A., et al. (2020). Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition. Molecules, 25(20), 4780. [Link]

-

Cipak, L., et al. (2009). Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells. Neoplasma, 56(6), 517-523. [Link]

-

Kumar, A., et al. (2016). An insight into the therapeutic potential of quinazoline derivatives as anticancer agents. Medicinal Chemistry Research, 25(6), 1033-1053. [Link]

-

Wang, Y., et al. (2023). Discovery of Novel 4-Hydroxyquinazoline Derivatives: In Silico, In Vivo and In Vitro Studies Using Primary PARPi-Resistant Cell Lines. Molecules, 28(15), 5800. [Link]

-

Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. [Link]

-

Wang, D., et al. (2024). Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review). International Journal of Molecular Medicine, 53(1), 1. [Link]

-

Abdel-Maksoud, M. S., et al. (2023). Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study. Molecules, 28(14), 5539. [Link]

-

Li, Y., et al. (2018). Novel 4-aminoquinazoline derivatives induce growth inhibition, cell cycle arrest and apoptosis via PI3Kα inhibition. Bioorganic & Medicinal Chemistry, 26(8), 1675-1685. [Link]

-

Tawfik, O. A., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1840-1853. [Link]

-

Al-Malki, A. L., & El-Masry, O. S. (2015). Simultaneous Inhibition of Cell-Cycle, Proliferation, Survival, Metastatic Pathways and Induction of Apoptosis in Breast Cancer Cells by a Phytochemical Super-Cocktail: Genes That Underpin Its Mode of Action. PLoS ONE, 10(6), e0129202. [Link]

-

Jiménez-González, V. I., et al. (2023). Pro-Apoptotic Activity and Cell Cycle Arrest of Caulerpa sertularioides against SKLU-1 Cancer Cell in 2D and 3D Cultures. Marine Drugs, 21(11), 564. [Link]

Sources

- 1. Quinazolinone derivatives as potential anti-tumor agents: Structural features and molecular mechanisms in inducing cell death (Review) - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Recent advances in the investigation of the quinazoline nucleus and derivatives with potential anticancer activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Novel 2-Sulfanylquinazolin-4(3H)-one Derivatives as Multi-Kinase Inhibitors and Apoptosis Inducers: A Synthesis, Biological Evaluation, and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 8. New Quinazolin-4(3H)-one Derivatives as Potential Antitumoral Compounds: Synthesis, In Vitro Cytotoxicity Against the HepG2 Cell Line, and In Silico VEGFR-2 Targeting-Based Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Growth inhibition and apoptosis induced by 2-phenoxymethyl-3H-quinazolin-4-one in HL-60 leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis, In Silico and In Vitro Assessment of New Quinazolinones as Anticancer Agents via Potential AKT Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 13. dovepress.com [dovepress.com]

Mechanism of action of 2-cyclopropylquinazolin-4(3H)-one

An In-Depth Technical Guide to the Potential Mechanism of Action of 2-cyclopropylquinazolin-4(3H)-one

Foreword: Navigating the Known and the Unknown

To our fellow researchers, scientists, and drug development professionals, this document serves as a technical exploration into the mechanistic underpinnings of 2-cyclopropylquinazolin-4(3H)-one. It is imperative to state at the outset that, as of the latest literature surveys, specific studies delineating the precise mechanism of action for this particular analogue are not yet prevalent. However, the quinazolin-4(3H)-one scaffold is a well-trodden path in medicinal chemistry, recognized as a "privileged structure" due to its consistent appearance in compounds with a wide array of biological activities.[1][2][3]

This guide, therefore, adopts a dual-pronged approach. Firstly, it provides a comprehensive review of the established mechanisms of action for the broader family of quinazolin-4(3H)-one derivatives, drawing upon a wealth of existing research. Secondly, it leverages this foundational knowledge to hypothesize potential mechanisms for 2-cyclopropylquinazolin-4(3H)-one, offering a scientifically grounded framework for future investigation. We will delve into the causality behind experimental choices for related compounds and propose a self-validating protocol to elucidate the specific activities of the titular molecule.

Part 1: The Quinazolin-4(3H)-one Scaffold: A Legacy of Diverse Bioactivity

The quinazolin-4(3H)-one core is a bicyclic heterocyclic system that has been extensively derivatized by medicinal chemists, leading to a plethora of compounds with significant therapeutic potential. The versatility of this scaffold allows for substitutions at various positions, profoundly influencing its pharmacological profile. A broad overview of the documented biological activities includes:

-

Anticancer/Antiproliferative Activity: This is arguably the most explored therapeutic area for this class of compounds.[4][5][6]

-

Anti-inflammatory and Analgesic Effects: Several derivatives have shown potent anti-inflammatory properties.[7][8]

-

Antimicrobial and Antifungal Activity: The scaffold has been a template for the development of new antibacterial and antifungal agents.[2][7][8]

-

Antiviral (including Anti-HIV) Activity: Certain quinazolinones have demonstrated the ability to inhibit viral replication.[7][8]

-

Anticonvulsant Properties: Modifications to the core structure have yielded compounds with activity against seizures.[3]

This wide range of activities suggests that the quinazolin-4(3H)-one scaffold can interact with a multitude of biological targets, a characteristic we will explore in the subsequent sections.

Part 2: Established Mechanisms of Action for Quinazolin-4(3H)-one Derivatives

The diverse biological effects of quinazolin-4(3H)-ones stem from their ability to interact with various key proteins and enzymes involved in cellular signaling and function. Below, we dissect the most prominent and well-elucidated mechanisms.

Kinase Inhibition: A Dominant Paradigm

A significant number of quinazolin-4(3H)-one derivatives function as potent inhibitors of protein kinases, which are critical regulators of cellular processes such as growth, proliferation, differentiation, and survival.[1][9] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer.

Key Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR): Several clinically approved anticancer drugs, such as Gefitinib and Erlotinib, are quinazoline-based EGFR tyrosine kinase inhibitors (TKIs).[10] These compounds typically act as ATP-competitive inhibitors, binding to the kinase domain of EGFR and blocking the downstream signaling pathways that drive tumor growth.[10][11]

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR2, is a key strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients. Some quinazolinone derivatives have shown potent inhibitory activity against VEGFR2.[9]

-

Cyclin-Dependent Kinases (CDKs): CDKs are essential for cell cycle progression. Certain quinazolin-4(3H)-one derivatives have been identified as inhibitors of CDK2, suggesting a mechanism for their antiproliferative effects by inducing cell cycle arrest.[9]

-

Other Kinases: The inhibitory activity of this scaffold extends to other kinases as well, including HER2 and BRAF, highlighting the potential for developing multi-targeted kinase inhibitors.[1][9]

Illustrative Signaling Pathway: EGFR Inhibition

The diagram below illustrates the general mechanism of action for a quinazolinone-based EGFR inhibitor.

Caption: EGFR signaling and its inhibition by a quinazolin-4(3H)-one derivative.

Inhibition of Tubulin Polymerization

Another well-documented mechanism for the anticancer activity of some quinazolin-4(3H)-one derivatives is the inhibition of tubulin polymerization.[12] Microtubules, which are polymers of tubulin, are essential components of the cytoskeleton and are crucial for cell division (mitosis). By interfering with microtubule dynamics, these compounds can induce mitotic arrest and trigger apoptosis (programmed cell death) in cancer cells. This mechanism is shared with well-known anticancer drugs like Paclitaxel and Vinca alkaloids. Certain 2,3-dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones have demonstrated significant inhibition of microtubule formation, with cytotoxic effects in the sub-micromolar range.[12]

Anti-inflammatory Mechanisms

The anti-inflammatory properties of quinazolin-4(3H)-one derivatives are often attributed to their ability to inhibit cyclooxygenase (COX) enzymes, particularly COX-2.[1] COX enzymes are responsible for the synthesis of prostaglandins, which are key mediators of inflammation and pain. Selective inhibition of COX-2 is a desirable therapeutic strategy as it can reduce inflammation with a lower risk of the gastrointestinal side effects associated with non-selective COX inhibitors.

Part 3: Hypothesized Mechanism of Action of 2-cyclopropylquinazolin-4(3H)-one

Given the absence of direct studies, we can formulate hypotheses about the mechanism of action of 2-cyclopropylquinazolin-4(3H)-one by considering the structure-activity relationships (SAR) of related compounds. The substituent at the C2 position of the quinazolinone ring is known to be a critical determinant of biological activity.

The cyclopropyl group is a small, rigid, and lipophilic moiety. Its unique electronic properties, stemming from its strained ring system, can influence its interactions with biological targets.

Hypothesis 1: Kinase Inhibition

-

Rationale: The C2 position is frequently substituted with aryl or other cyclic groups in known quinazolinone-based kinase inhibitors. The cyclopropyl group could potentially fit into the hydrophobic pocket of the ATP-binding site of various kinases. Its small size might allow it to access binding sites that are sterically hindered for larger substituents.

-

Potential Targets: EGFR, VEGFR2, and CDK2 are high-probability targets based on the prevalence of their inhibition by the quinazolinone scaffold.[9]

Hypothesis 2: Tubulin Polymerization Inhibition

-

Rationale: The 2-position substituent is crucial for the tubulin inhibitory activity of this class of compounds.[12] The lipophilicity of the cyclopropyl group could facilitate its entry into the cell and its interaction with the colchicine-binding site on tubulin, a common target for small molecule inhibitors.

Hypothesis 3: Novel Target Interaction

-

Rationale: The unique stereoelectronic profile of the cyclopropyl group might enable it to interact with novel biological targets not previously associated with the quinazolinone scaffold. This could lead to a unique pharmacological profile.

The table below summarizes IC50 values for some representative quinazolin-4(3H)-one derivatives against various kinases, providing a benchmark for potential activity.

| Compound Class | Target Kinase | Representative IC50 (µM) | Reference |

| Quinazolin-4(3H)-one derivatives | CDK2 | 0.173 - 0.177 | [9] |

| Quinazolin-4(3H)-one derivatives | HER2 | Potent Inhibition (data qualitative) | [9] |

| Quinazolin-4(3H)-one derivatives | EGFR | Potent Inhibition (data qualitative) | [9] |

| Multi-kinase inhibitor | VEGFR-2 | 0.29 | [1] |

| Multi-kinase inhibitor | FGFR-1 | 0.35 | [1] |

| Multi-kinase inhibitor | BRAF V600E | 0.30 | [1] |

Part 4: Proposed Experimental Workflow for Mechanism Elucidation

To move from hypothesis to evidence, a structured, multi-tiered experimental approach is required. The following workflow is designed to be a self-validating system to comprehensively determine the mechanism of action of 2-cyclopropylquinazolin-4(3H)-one.

Caption: A tiered experimental workflow to elucidate the mechanism of action.

Step-by-Step Methodologies

Tier 1: Broad Spectrum Screening

-

Antiproliferative Screening:

-

Objective: To determine if the compound has cytotoxic or cytostatic effects and to identify sensitive cancer cell lines.

-

Protocol: Submit the compound to a large-scale cancer cell line screen (e.g., the NCI-60 panel). The compound is typically tested at a single high concentration (e.g., 10 µM).

-

Causality: A broad screen is more efficient than testing against a few cell lines and can reveal unexpected patterns of activity, providing early clues about the mechanism.

-

-

Kinase Panel Screening:

-

Objective: To identify potential kinase targets.

-

Protocol: Screen the compound against a large panel of recombinant human kinases (e.g., services from companies like Eurofins or Promega). The assay typically measures the remaining kinase activity in the presence of the compound.

-

Causality: This unbiased approach can identify both expected and unexpected kinase targets, providing a direct avenue for further investigation.

-

Tier 2: Target Validation and Initial Mechanistic Insights

-

IC50 Determination:

-

Objective: To quantify the potency of the compound against the most sensitive cell lines or kinase targets identified in Tier 1.

-

Protocol: Perform dose-response studies. For cell lines, use a cell viability assay (e.g., MTS or CellTiter-Glo). For kinases, use an in vitro kinase assay (e.g., ADP-Glo).

-

Causality: Determining the IC50 is crucial for confirming the initial hits and for comparing the potency of the compound to known inhibitors.

-

-

Cell Cycle Analysis:

-

Objective: To determine if the compound's antiproliferative effect is due to cell cycle arrest.

-

Protocol: Treat a sensitive cell line with the compound at its IC50 concentration for 24-48 hours. Stain the cells with a DNA-binding dye (e.g., propidium iodide) and analyze the DNA content by flow cytometry.

-

Causality: An accumulation of cells in a specific phase of the cell cycle (e.g., G2/M) is a strong indicator of interference with mitosis, potentially through tubulin inhibition.

-

-

In Vitro Tubulin Polymerization Assay:

-

Objective: To directly test the hypothesis that the compound inhibits tubulin polymerization.

-

Protocol: Use a commercially available kit that measures the change in fluorescence or absorbance as purified tubulin polymerizes into microtubules in the presence and absence of the compound.

-

Causality: This is a direct, biochemical validation of the compound's effect on the tubulin machinery, independent of other cellular processes.

-

Tier 3: In-depth Mechanistic Studies

-

Western Blot Analysis:

-

Objective: To investigate the effect of the compound on the downstream signaling pathways of a validated kinase target.

-

Protocol: Treat a sensitive cell line with the compound. Lyse the cells and perform SDS-PAGE and Western blotting to detect the phosphorylation status of the kinase target and its key downstream effectors (e.g., for EGFR, look at p-EGFR, p-AKT, p-ERK).

-

Causality: A decrease in the phosphorylation of downstream proteins provides strong evidence that the compound is inhibiting the kinase activity within the cellular context.

-

-

Direct Binding Assays:

-

Objective: To confirm a direct physical interaction between the compound and its putative target protein.

-

Protocol: Use techniques like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) to measure the binding affinity (KD) and kinetics of the compound to the purified target protein.

-

Causality: These biophysical methods provide definitive proof of a direct interaction, which is a cornerstone of target validation.

-

Conclusion and Future Directions

While the precise mechanism of action of 2-cyclopropylquinazolin-4(3H)-one remains to be elucidated, the rich history of the quinazolin-4(3H)-one scaffold provides a robust framework for targeted investigation. The hypotheses presented herein—centered on kinase and tubulin inhibition—are grounded in extensive precedent and offer clear, testable starting points. The proposed experimental workflow provides a logical and efficient path to uncover the compound's true biological function. The unique structural feature of the C2-cyclopropyl group may yet reveal a novel mechanism, further expanding the remarkable versatility of this privileged scaffold. The journey from a promising chemical entity to a well-understood pharmacological agent is a meticulous one, and it is our hope that this guide will serve as a valuable roadmap for those undertaking this endeavor.

References

-

Subramaniam, R., et al. (2010). Synthesis and in-vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. Journal of Chemical and Pharmaceutical Research, 2(2), 462-468. [Link]

-

García-García, A., et al. (2022). Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization. RSC Medicinal Chemistry, 13(6), 725-736. [Link]

-

Journal of Chemical and Pharmaceutical Research. (2010). Synthesis and in-vitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones. JOCPR. [Link]

-

Abdelkhalek, A. S., et al. (2024). A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities. Records of Natural Products, 18(3), 225-257. [Link]

-

Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities. Molecules, 28(23), 7912. [Link]

-

Hossain, M. K., et al. (2021). Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity. Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 2006-2021. [Link]

-

Koutentis, P. A., et al. (2023). Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities. ResearchGate. [Link]

-

Li, J., et al. (2024). 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery. Molecules, 29(10), 2289. [Link]

-

Atwal, K. S., et al. (1998). Original 2-alkylamino-6-halogenoquinazolin-4(3H)-ones and K(ATP) channel activity. Journal of Medicinal Chemistry, 41(1), 18-30. [Link]

-

Martini, F., et al. (2022). 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. RSC Medicinal Chemistry, 13(1), 89-99. [Link]

-

Mohammadi-Far, S., et al. (2018). Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity. Chemical Biology & Drug Design, 92(1), 1361-1372. [Link]

-

Gatadi, S., et al. (2019). 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads. European Journal of Medicinal Chemistry, 170, 157-172. [Link]

-

Al-Ostath, A., et al. (2023). Quinazolinones, the Winning Horse in Drug Discovery. Pharmaceuticals, 16(1), 127. [Link]

-

Chen, C. H., et al. (2022). Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer. International Journal of Molecular Sciences, 23(11), 6296. [Link]

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Quinazolinones, the Winning Horse in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3 H)-Ones with Antiproliferative Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. jocpr.com [jocpr.com]

- 8. jocpr.com [jocpr.com]

- 9. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Antiproliferative Activity of a New Quinazolin-4(3H)-One Derivative via Targeting Aurora Kinase A in Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel quinazolin-4(3H)-one linked to 1,2,3-triazoles: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

The Therapeutic Potential of 2-Substituted Quinazolin-4(3H)-ones: A Technical Guide for Drug Discovery Professionals

Foreword: The Quinazolinone Scaffold - A Privileged Structure in Medicinal Chemistry

The quinazolin-4(3H)-one core is a remarkable heterocyclic scaffold that has consistently demonstrated its versatility and significance in the landscape of drug discovery.[1][2] Its inherent drug-like properties and the accessibility of its structure for chemical modification have established it as a "privileged structure." This guide delves into the therapeutic potential of 2-substituted quinazolin-4(3H)-one derivatives, a class of compounds that has yielded a diverse array of biological activities. Our exploration will be grounded in the principles of scientific integrity, providing researchers, scientists, and drug development professionals with a comprehensive technical resource. We will dissect the causality behind experimental choices, present self-validating protocols, and ground our claims in authoritative references.

The Quinazolinone Core: Structural Features and Synthetic Strategies

The quinazolin-4(3H)-one backbone, a fusion of a pyrimidine and a benzene ring, offers multiple points for substitution, with the 2- and 3-positions being particularly crucial for modulating biological activity. The nature of the substituent at the 2-position significantly influences the compound's interaction with biological targets.

General Synthesis of 2-Substituted Quinazolin-4(3H)-ones

A common and efficient method for the synthesis of 2-substituted quinazolin-4(3H)-ones involves the condensation of 2-aminobenzamide (anthranilamide) with various aldehydes in a suitable solvent like dimethyl sulfoxide (DMSO).[3][4] This straightforward approach allows for the introduction of a wide variety of substituents at the 2-position, enabling the exploration of a broad chemical space.

Another versatile method utilizes isatoic anhydride as a starting material. In a one-pot, multi-component reaction, isatoic anhydride can react with an amine and an orthoester to yield 2,3-disubstituted quinazolin-4(3H)-ones.[5] The use of microwave irradiation can often accelerate these reactions, offering an eco-friendly and efficient synthetic route.[6]

Experimental Workflow: Synthesis of 2-Substituted Quinazolin-4(3H)-ones

Caption: General synthetic scheme for 2-substituted quinazolin-4(3H)-ones.

Unraveling the Mechanism of Action: A Tale of Diverse Targets

The therapeutic effects of 2-substituted quinazolin-4(3H)-ones are not attributed to a single mechanism of action. Instead, the substituent at the 2-position dictates the compound's pharmacological profile, leading to interactions with a variety of biological targets.

Anticancer Activity: Targeting Key Signaling Pathways

A significant body of research has focused on the anticancer properties of this class of compounds.[3][4][7] Several mechanisms have been elucidated:

-

Kinase Inhibition: Many 2-substituted quinazolin-4(3H)-one derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation and survival.[7][8] These include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), Epidermal Growth Factor Receptor (EGFR), and Cyclin-Dependent Kinase 2 (CDK2).[8][9] By blocking the ATP-binding site of these kinases, these compounds can halt downstream signaling pathways that drive tumor growth and angiogenesis.[1][8]

-

Tubulin Polymerization Inhibition: Certain 2-aryl quinazolinones have been shown to interfere with microtubule dynamics by inhibiting tubulin polymerization.[10] This disruption of the cytoskeleton leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis. Molecular docking studies suggest that these compounds may bind to the colchicine binding site on tubulin.[10]

-

Induction of Apoptosis: Regardless of the primary target, the ultimate outcome of treatment with many cytotoxic 2-substituted quinazolin-4(3H)-ones is the induction of apoptosis.[3][4] This can be confirmed through assays such as Annexin V/PI staining and analysis of cell cycle distribution.

Signaling Pathway: Kinase Inhibition by 2-Substituted Quinazolin-4(3H)-ones

Caption: Inhibition of kinase-mediated signaling pathways.

Antimicrobial and Antiviral Potential

The quinazolinone scaffold has also been explored for its efficacy against various pathogens:

-

Antibacterial Activity: Derivatives of 4(3H)-quinazolinone have demonstrated promising activity against a range of bacteria, including resistant strains.[2][11] The exact mechanism is often target-specific and can involve the inhibition of essential bacterial enzymes.

-

Antiviral Activity: Notably, 2-aminoquinazolin-4(3H)-one derivatives have been identified as potent inhibitors of SARS-CoV-2.[12] Mechanistic studies suggest that these compounds can act as entry inhibitors, preventing the virus from infecting host cells.[12]

-

Antitrypanosomal Activity: By modifying the 2-arylquinazoline-4(3H)-one scaffold, researchers have developed compounds with potent activity against parasites like Trypanosoma cruzi.[13] These compounds can have a dual mechanism of action, including the inhibition of folate biosynthesis and the induction of oxidative stress within the parasite.[13]

Therapeutic Applications and Future Perspectives

The diverse biological activities of 2-substituted quinazolin-4(3H)-ones have positioned them as promising candidates for the treatment of a wide range of diseases.

| Therapeutic Area | Specific Target/Mechanism | Representative Substituent |

| Oncology | Kinase Inhibition (VEGFR-2, EGFR, CDK2)[8] | Aryl, Heteroaryl |

| Tubulin Polymerization Inhibition[10] | Styryl | |

| Induction of Apoptosis[3][4] | Various | |

| Infectious Diseases | SARS-CoV-2 Entry Inhibition[12] | Amino |

| Antibacterial[2][11] | Various | |

| Antitrypanosomal[13] | Aryl with nitro-group | |

| Inflammatory Diseases | mPGES-1 Inhibition[14] | Aryl |

Table 1: Summary of Therapeutic Potential of 2-Substituted Quinazolin-4(3H)-ones

The future of drug discovery with this scaffold lies in the rational design of novel derivatives with improved potency, selectivity, and pharmacokinetic profiles. The use of computational modeling and structure-activity relationship (SAR) studies will be instrumental in guiding these efforts. Furthermore, exploring novel substitutions at the 2-position, such as the titular cyclopropyl group, could unlock new biological activities and therapeutic opportunities. While no specific data was found for 2-cyclopropylquinazolin-4(3H)-one in the initial literature screen, the principles outlined in this guide provide a solid framework for its synthesis and biological evaluation.

Key Experimental Protocols: A Guide for the Bench Scientist

To facilitate further research in this area, we provide a selection of essential experimental protocols.

In Vitro Cytotoxicity Assay (MTT Assay)

-

Cell Seeding: Plate cancer cell lines (e.g., Jurkat, NB4) in 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours.[3][4]

-

Compound Treatment: Treat the cells with various concentrations of the synthesized quinazolinone derivatives for 48-72 hours.

-

MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) values from the dose-response curves.

Kinase Inhibition Assay

-

Assay Setup: Use a commercially available kinase assay kit (e.g., for VEGFR-2, EGFR).

-

Reaction Mixture: Prepare a reaction mixture containing the kinase, substrate, ATP, and the test compound at various concentrations.

-

Incubation: Incubate the reaction mixture at the recommended temperature and time.

-

Detection: Measure the kinase activity using a suitable detection method (e.g., fluorescence, luminescence).

-

IC50 Determination: Determine the IC50 value of the compound by plotting the percentage of kinase inhibition against the compound concentration.

Conclusion

The 2-substituted quinazolin-4(3H)-one scaffold represents a highly fruitful area of research in medicinal chemistry. Its synthetic tractability and the diverse range of biological activities exhibited by its derivatives underscore its therapeutic potential. This guide has provided a comprehensive overview of the synthesis, mechanisms of action, and potential applications of this important class of compounds. It is our hope that this technical resource will serve as a valuable tool for scientists dedicated to the discovery and development of novel therapeutics. The journey from a privileged scaffold to a life-saving drug is arduous, but the quinazolinone core has repeatedly proven to be a worthy starting point.

References

-

Synthesis and invitro study of biological activity of 2,3-substituted quinazolin-4(3H)-ones - JOCPR. (URL: [Link])

-

Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC - PubMed Central. (URL: [Link])

-

Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed. (URL: [Link])

-

Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed. (URL: [Link])

-

Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - MDPI. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - MDPI. (URL: [Link])

-

4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC. (URL: [Link])

-

Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities - ResearchGate. (URL: [Link])

-

2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation. (URL: [Link])

-

A review on some synthetic methods of 4(3H)-quinazolinone and benzotriazepine derivatives and their biological activities - ACG Publications. (URL: [Link])

-

Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - NIH. (URL: [Link])

-

Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Publishing. (URL: [Link])

-

Design, Synthesis, Pharmacological Evaluation of Quinazolin-4(3H)-Ones Bearing Urea Functionality as Potential VEGFR-2 Inhibitors - Dove Medical Press. (URL: [Link])

-

Pharmacological effect of quinazoline-2,4(1H,3H)-dione derivatives: a review - OUCI. (URL: [Link])

-

Synthesis of some new 2,3-disubstituted-4(3H)quinazolinone derivatives - PMC - NIH. (URL: [Link])

-

one and pyrido[2,3-d]pyrimidin-4(3H)-one Derivatives as Microsomal Prostaglandin E(2) synthase-1 Inhibitors - PubMed. (URL: [Link])

-

Pharmacology of some new 4-(3H)-quinazolinones. I. Effect on reproduction, blood pressure and respiration - PubMed. (URL: [Link])

-

Synthesis and pharmacology of some novel 4(3H)-quinazolinone derivatives. (URL: [Link])

-

4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed. (URL: [Link])

-

Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC - NIH. (URL: [Link])

Sources

- 1. 4(3H)-Quinazolinone: A Natural Scaffold for Drug and Agrochemical Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 4(3H)-Quinazolinone derivatives: Promising antibacterial drug leads - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3 H)‑ones as Potential Antileukemic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Convenient synthesis of 2,3-disubstituted quinazolin-4(3H)-ones and 2-styryl-3-substituted quinazolin-4(3H)-ones: applications towards the synthesis of drugs - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Synthesis of bioactive quinazolin-4(3H)-one derivatives via microwave activation tailored by phase-transfer catalysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and Biological Evaluation of 2-Substituted Quinazolin-4(3H)-Ones with Antiproliferative Activities [mdpi.com]

- 8. Quinazolin-4(3H)-one based potential multiple tyrosine kinase inhibitors with excellent cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. dovepress.com [dovepress.com]

- 10. 2,3-Dihydroquinazolin-4(1H)-ones and quinazolin-4(3H)-ones as broad-spectrum cytotoxic agents and their impact on tubulin polymerisation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. jocpr.com [jocpr.com]

- 12. mdpi.com [mdpi.com]

- 13. Optimization of the 2-arylquinazoline-4(3H)one scaffold for a selective and potent antitrypanosomal agent: modulation of the mechanism of action through chemical functionalization - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Development of 2-aryl substituted quinazolin-4(3H)-one, pyrido[4,3-d]pyrimidin-4(3H)-one and pyrido[2,3-d]pyrimidin-4(3H)-one derivatives as microsomal prostaglandin E(2) synthase-1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Initial Screening of 2-cyclopropylquinazolin-4(3H)-one for Antimicrobial Activity: An In-depth Technical Guide

Foreword: The Imperative for Novel Antimicrobial Scaffolds

The escalating crisis of antimicrobial resistance (AMR) presents a formidable challenge to global health. The relentless evolution of pathogens has rendered many frontline antibiotics ineffective, creating an urgent need for the discovery and development of novel therapeutic agents with unconventional mechanisms of action. In this pursuit, medicinal chemists are increasingly turning their attention to "privileged structures" – molecular scaffolds that have demonstrated the ability to interact with a variety of biological targets. The quinazolin-4(3H)-one core is one such scaffold, found in a multitude of compounds with a broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.[1] This guide focuses on the initial antimicrobial evaluation of a specific derivative, 2-cyclopropylquinazolin-4(3H)-one, a compound of interest due to the unique physicochemical properties imparted by the cyclopropyl moiety.

Chapter 1: The Quinazolinone Scaffold and the Strategic Incorporation of a Cyclopropyl Group

The quinazolin-4(3H)-one skeleton is a bicyclic heterocyclic system that serves as a versatile template for drug design. Structure-activity relationship (SAR) studies have consistently shown that substitutions at the 2- and 3-positions are critical for modulating the antimicrobial activity of these compounds.[1][2] The introduction of various substituents at these positions can influence the compound's spectrum of activity, potency, and pharmacokinetic properties.

The choice of a cyclopropyl group at the 2-position is a strategic one. In medicinal chemistry, the cyclopropyl ring is often employed to enhance potency, improve metabolic stability, and reduce off-target effects. Its rigid, three-dimensional structure can lock the molecule into a bioactive conformation, facilitating optimal interaction with the target protein. Furthermore, the cyclopropyl group is generally resistant to metabolic degradation, which can lead to an extended in vivo half-life.

Chapter 2: Synthesis of 2-cyclopropylquinazolin-4(3H)-one

The synthesis of 2-cyclopropylquinazolin-4(3H)-one can be achieved through a condensation reaction between 2-aminobenzamide and cyclopropanecarboxaldehyde.[3] This method is a common and effective way to prepare 2-substituted quinazolin-4(3H)-ones.

General Experimental Procedure

-

Materials and Reagents:

-

2-aminobenzamide

-

Cyclopropanecarboxaldehyde

-

Dimethyl sulfoxide (DMSO)

-

Standard laboratory glassware

-

Magnetic stirrer with heating capabilities

-

Rotary evaporator

-

Recrystallization solvents (e.g., ethanol, ethyl acetate)

-

Thin-layer chromatography (TLC) plates and developing chambers

-

-

Step-by-Step Protocol:

-

In a round-bottom flask equipped with a magnetic stir bar, dissolve 2-aminobenzamide (1.0 equivalent) in a minimal amount of DMSO.

-

To this solution, add cyclopropanecarboxaldehyde (1.1-1.5 equivalents).

-

Heat the reaction mixture to 100-120°C and stir for the appropriate time (monitoring by TLC is recommended to determine reaction completion).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the cooled mixture into ice-cold water to precipitate the crude product.

-

Collect the solid precipitate by vacuum filtration and wash with cold water.

-

Purify the crude product by recrystallization from a suitable solvent or solvent system (e.g., ethanol/water or ethyl acetate/hexane) to obtain the pure 2-cyclopropylquinazolin-4(3H)-one.

-

Dry the purified product under vacuum.

-

-

Characterization:

-

The structure and purity of the synthesized compound should be confirmed by standard analytical techniques, including:

-

Chapter 3: A Multi-faceted Approach to Antimicrobial Screening

The initial evaluation of a novel compound's antimicrobial potential necessitates a systematic and multi-pronged approach. This involves a qualitative assessment to gauge general activity, followed by quantitative assays to determine the precise potency.

Rationale for Microbial Panel Selection

To ascertain the spectrum of activity, a diverse panel of microorganisms is selected, encompassing:

-

Gram-positive bacteria: Staphylococcus aureus (e.g., ATCC 29213 or a methicillin-resistant strain like USA300) to represent a major human pathogen.

-

Gram-negative bacteria: Escherichia coli (e.g., ATCC 25922) and Pseudomonas aeruginosa (e.g., ATCC 27853) to assess activity against bacteria with different cell wall structures.

-

Fungal pathogen: Candida albicans (e.g., ATCC 90028) to explore potential antifungal properties.

Primary Screening: The Disk Diffusion Assay

The disk diffusion assay is a qualitative method that provides a rapid and preliminary indication of a compound's antimicrobial activity.

-

Step-by-Step Protocol:

-

Prepare a standardized inoculum of the test microorganism (adjusted to a 0.5 McFarland turbidity standard).

-

Uniformly streak the inoculum onto the surface of a Mueller-Hinton agar (for bacteria) or Sabouraud Dextrose agar (for fungi) plate.

-

Impregnate sterile paper disks with a known concentration of the 2-cyclopropylquinazolin-4(3H)-one solution.

-

Aseptically place the impregnated disks onto the surface of the inoculated agar.

-

Include positive control disks (containing a known antibiotic) and negative control disks (containing only the solvent).

-

Incubate the plates under appropriate conditions (e.g., 35-37°C for 18-24 hours for bacteria).

-

Measure the diameter of the zone of inhibition (the clear area around the disk where microbial growth is inhibited).

-

Quantitative Assessment: Minimum Inhibitory Concentration (MIC) via Broth Microdilution

The broth microdilution method is a quantitative assay used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. This should be performed following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).[8][9][10][11]

-

Step-by-Step Protocol:

-

Prepare a stock solution of 2-cyclopropylquinazolin-4(3H)-one in a suitable solvent.

-

In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

-

Prepare a standardized inoculum of the test microorganism and dilute it to the appropriate final concentration as per CLSI guidelines.

-

Inoculate each well of the microtiter plate with the microbial suspension.

-

Include a growth control (broth and inoculum only) and a sterility control (broth only).

-

Incubate the plate under appropriate conditions.

-

Determine the MIC by visually inspecting the wells for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth.

-

Chapter 4: Preliminary Cytotoxicity Evaluation

A crucial aspect of early-stage drug discovery is to assess the selectivity of a compound. It is essential that the antimicrobial activity is not due to general cytotoxicity. The MTT assay is a widely used colorimetric assay to assess cell viability.[3]

Cell Line Selection

A standard human cell line, such as HEK293 (human embryonic kidney cells) or HepG2 (human liver cancer cells), is typically used for initial cytotoxicity screening.

MTT Assay Protocol

-

Step-by-Step Protocol:

-

Seed the selected human cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Treat the cells with serial dilutions of 2-cyclopropylquinazolin-4(3H)-one for a specified period (e.g., 24 or 48 hours).

-

After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

-

Incubate the plate to allow viable cells to metabolize the MTT into formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance of the solution at a specific wavelength (typically around 570 nm) using a microplate reader.

-

Calculate the cell viability as a percentage of the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Chapter 5: Data Interpretation and Future Perspectives

The data generated from these initial screens will provide a comprehensive preliminary profile of 2-cyclopropylquinazolin-4(3H)-one.

Data Presentation

The quantitative data should be summarized in clear and concise tables for easy comparison.

Table 1: Antimicrobial Activity of 2-cyclopropylquinazolin-4(3H)-one

| Microorganism | Strain | MIC (µg/mL) |

| Staphylococcus aureus | ATCC 29213 | [Insert Data] |

| Escherichia coli | ATCC 25922 | [Insert Data] |

| Pseudomonas aeruginosa | ATCC 27853 | [Insert Data] |

| Candida albicans | ATCC 90028 | [Insert Data] |

Table 2: Cytotoxicity of 2-cyclopropylquinazolin-4(3H)-one

| Cell Line | IC50 (µM) |

| HEK293 / HepG2 | [Insert Data] |

Selectivity Index

The selectivity index (SI) is a critical parameter for evaluating the therapeutic potential of a compound. It is calculated as the ratio of the IC50 value against mammalian cells to the MIC value against the microbial target.

SI = IC50 / MIC

A higher SI value indicates greater selectivity for the microbial target over host cells.

Future Directions

The results of this initial screening will guide the next steps in the drug discovery process. If promising activity and selectivity are observed, further studies may include:

-

Mechanism of Action Studies: To elucidate how the compound exerts its antimicrobial effect. Potential mechanisms for quinazolinones include inhibition of DNA gyrase, disruption of cell wall synthesis, or interference with quorum sensing.[12][13][14][15]

-

Lead Optimization: Synthesizing and screening analogs of 2-cyclopropylquinazolin-4(3H)-one to improve potency, selectivity, and pharmacokinetic properties.

-

In Vivo Efficacy Studies: Evaluating the compound's effectiveness in animal models of infection.

Chapter 6: Visualizing the Workflow

A clear understanding of the experimental workflow is essential for reproducibility and efficient execution.

Sources

- 1. Overview of Changes to the Clinical and Laboratory Standards Institute Performance Standards for Antimicrobial Susceptibility Testing, M100, 31st Edition - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Quinazolinone and quinazoline derivatives: recent structures with potent antimicrobial and cytotoxic activities - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Evaluation of 2‑Substituted Quinazolin-4(3H)‑ones as Potential Antileukemic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Optimization of 2-Aminoquinazolin-4-(3H)-one Derivatives as Potent Inhibitors of SARS-CoV-2: Improved Synthesis and Pharmacokinetic Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]